Indan-5-carboxylic acid
Overview
Description
Indan-5-carboxylic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Indan-5-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of indan-5-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the carboxylation of indan-5-boronic acid using carbon dioxide under palladium-catalyzed conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of indan-5-carboxaldehyde. This process is typically carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Indan-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: The carboxyl group can be reduced to form indan-5-methanol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Indan-5-methanol.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Indan-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of indan-5-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions, further modulating the activity of target molecules.
Comparison with Similar Compounds
- Indole-5-carboxylic acid
- Indan-1-carboxylic acid
- Indan-2-carboxylic acid
Comparison: Indan-5-carboxylic acid is unique due to the position of the carboxyl group on the indane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, indole-5-carboxylic acid contains an indole ring system, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJQJDBJBNEHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283282 | |
Record name | Indan-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65898-38-6 | |
Record name | 65898-38-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indan-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid interact with its target, and what are the downstream effects?
A1: The research paper specifically highlights that 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound functions as a selective inhibitor of matrix metalloproteinase 13 (MMP-13) []. While the exact mechanism of interaction isn't detailed in this paper, it's stated that the compound is non-zinc chelating []. This is significant because many MMP inhibitors rely on chelating the zinc ion within the enzyme's active site. The downstream effect of this selective MMP-13 inhibition is a reduction in the cartilage degradation associated with osteoarthritis.
Q2: What makes 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound particularly suited for intra-articular delivery for osteoarthritis?
A2: The research highlights several key properties that make this compound well-suited for intra-articular (IA) delivery:
- Long Durability in the Joint: This prolongs the therapeutic effect within the targeted joint [].
- Effective Cartilage Penetration: Ensures the compound reaches the site of action within the cartilage [].
- Minimal Systemic Exposure: Reduces the risk of off-target effects and improves the safety profile [].
- Remarkable Efficacy: Demonstrated efficacy in preclinical models suggests potential therapeutic benefit [].
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